molecular formula C22H16ClNOS B2917594 3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline CAS No. 339013-19-3

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline

Cat. No. B2917594
CAS RN: 339013-19-3
M. Wt: 377.89
InChI Key: MIWSKZWJOMIWPZ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline (CMPQ) is a synthetic compound that has been studied for its potential applications in scientific research. CMPQ is a member of the quinoline family of compounds, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthetic Chemistry

Quinoline and its derivatives are central to synthetic chemistry, serving as precursors for the synthesis of complex fused ring systems and heterocyclic compounds. For example, dihydrothiophenes have been utilized as starting points for synthesizing a range of quinoline and quinolone derivatives, indicating the versatility of quinoline structures in forming complex chemical frameworks (White & Storr, 1996).

Biological Activities

Quinoline derivatives exhibit significant biological activities, including antibacterial properties. A study on the green synthesis of novel quinoxaline sulfonamides revealed their effectiveness against bacteria such as Staphylococcus spp. and Escherichia coli, underscoring the potential of quinoline compounds in medical applications (Alavi et al., 2017).

Materials Science

The structural and optical properties of quinoline derivatives have been explored for their applications in materials science. Studies on 4H-pyrano [3, 2-c] quinoline derivatives thin films have highlighted their polycrystalline nature and nanocrystalline dispersion, which could be crucial for developing new optical materials and devices (Zeyada et al., 2016).

Corrosion Inhibition

Quinoline compounds also find applications as corrosion inhibitors for metals. Theoretical and experimental studies on quinoxalines as corrosion inhibitors of copper in nitric acid and mild steel in acidic medium have demonstrated the effectiveness of these compounds in protecting metals from corrosion, which is vital for their longevity and maintenance (Zarrouk et al., 2014).

Mechanism of Action

Target of Action

Compounds with similar structures, such as quinoline-chalcone hybrids, have been found to play an important role in medicinal chemistry, especially in the identification and development of potential anticancer agents .

Mode of Action

It’s worth noting that compounds with similar structures have shown promising antifungal activity against various pathogenic strains of fungi . This suggests that the compound may interact with its targets to disrupt essential biological processes in these organisms.

Biochemical Pathways

Given the compound’s potential antifungal activity , it may interfere with the biochemical pathways essential for the survival and proliferation of fungi.

Result of Action

Similar compounds have shown significant antifungal activity , suggesting that this compound may also exert its effects by inhibiting the growth of fungi.

properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNOS/c1-25-18-10-12-19(13-11-18)26-22-20(15-6-8-17(23)9-7-15)14-16-4-2-3-5-21(16)24-22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWSKZWJOMIWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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